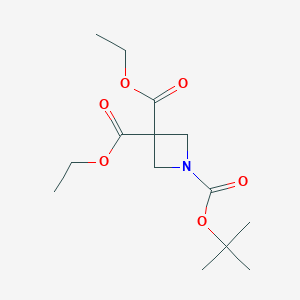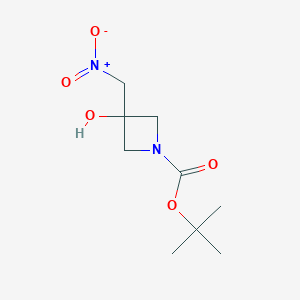
Ácido 6-(5-amino-1H-1,2,4-triazol-3-il)ciclohex-3-en-1-carboxílico
Descripción general
Descripción
6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Biológica y Síntesis de Fármacos
Los compuestos con el grupo 1,2,4-triazol se estudian ampliamente por su potencial para formar oligoamidas heteroaromáticas y afectar la expresión génica. Se han utilizado en la síntesis de antibióticos y sustancias biológicamente activas debido a su capacidad de interactuar con sistemas biológicos .
Ciencia de Materiales
Las interacciones de enlace de hidrógeno en los derivados del 1,2,4-triazol contribuyen a una alta densidad, insensibilidad y estabilidad térmica. Estas propiedades los hacen adecuados para aplicaciones en ciencia de materiales donde se desean tales características .
Síntesis Química
Los ácidos aminoazolescarboxílicos son intermediarios clave en la síntesis química. Se pueden utilizar para preparar una amplia gama de compuestos, incluidas sustancias ricas en energía y moléculas complejas con funciones específicas .
Mecanismo De Acción
Target of Action
The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .
Mode of Action
The compound interacts with its target, lanosterol 14α-demethylase, by binding to it
Biochemical Pathways
The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.
Result of Action
The molecular and cellular effects of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole family, to which 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid belongs, operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors
Cellular Effects
Compounds in the 1,2,4-triazole family have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Molecular Mechanism
1,2,4-triazoles are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors .
Metabolic Pathways
1,2,4-triazoles are known to be involved in various biochemical reactions .
Propiedades
IUPAC Name |
6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGEHQZWWVAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C2=NC(=NN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)




![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)





